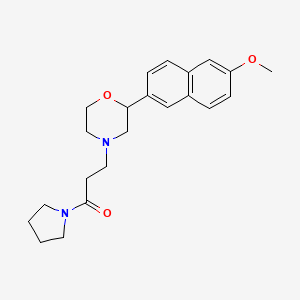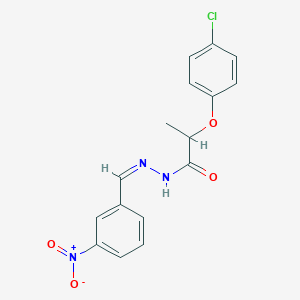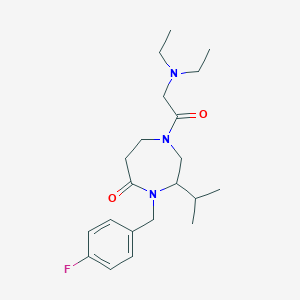![molecular formula C18H11ClFN3 B5398012 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exhibits biochemical and physiological effects such as inhibiting the growth of cancer cells, reducing inflammation, and acting as an analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potential to exhibit anticancer and anti-inflammatory activity. However, its limitations include its relatively low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further research can be conducted to improve its solubility and bioavailability.
In conclusion, 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a promising chemical compound with potential applications in medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-chloroaniline and 4-fluoroacetophenone with triethylorthoformate and acetic acid in the presence of copper(II) acetate. The reaction is carried out in refluxing acetic acid for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
The 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3/c19-14-5-1-13(2-6-14)17-9-10-21-18-16(11-22-23(17)18)12-3-7-15(20)8-4-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUADQDCUDAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)

![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![4-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile dihydrochloride](/img/structure/B5397999.png)

![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine](/img/structure/B5398044.png)